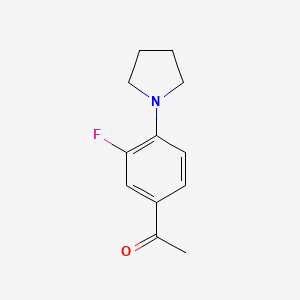

1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone

Description

Table 1: Structural Comparison of Select Pyrrolidinophenones

Key differences include:

- Substituent Effects : The C3-fluoro group in this compound reduces electron density on the aromatic ring compared to non-fluorinated derivatives like α-PVP, altering dipole moments and crystal packing.

- Chain Length : The acetyl group (C1-COCH₃) provides shorter alkyl chain length than α-PVP’s pentanone moiety (C1-COC₃H₇), potentially reducing steric bulk and enhancing molecular flexibility.

- Solid-State Stability : Unlike chlorinated analogs (e.g., 4-MDMC), the fluorine atom’s smaller atomic radius may permit closer intermolecular contacts, increasing lattice energy.

Propriétés

IUPAC Name |

1-(3-fluoro-4-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETWGIMLYQVKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The most widely reported route involves nucleophilic aromatic substitution (SNAr) of a halogenated acetophenone precursor. The 4-position halogen atom in 3-fluoro-4-bromoacetophenone undergoes displacement by pyrrolidine’s secondary amine group. This reaction proceeds via a two-step mechanism:

- Formation of a Meisenheimer complex through electron-rich aromatic system activation

- Subsequent elimination of the leaving group (bromide) with pyrrolidine incorporation.

Key reaction parameters:

- Solvent : Ethanol or dimethylformamide (DMF)

- Catalyst : None required due to pyrrolidine’s strong nucleophilicity

- Temperature : 80–100°C under reflux conditions

- Reaction Time : 12–24 hours

Optimized Synthetic Procedure

A modified protocol from analogous pyrrolidine substitution reactions demonstrates:

- Charge 3-fluoro-4-bromoacetophenone (10 mmol, 2.17 g) and pyrrolidine (12 mmol, 0.85 mL) into anhydrous ethanol (50 mL)

- Reflux at 85°C for 18 hours under nitrogen atmosphere

- Cool to room temperature and concentrate under reduced pressure

- Purify via silica gel chromatography (petroleum ether/ethyl acetate 4:1 → 2:1 gradient)

- Isolate product as pale yellow crystals (Yield: 68–72%).

Critical Parameters Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pyrrolidine Equivalents | 1.2–1.5 eq | <5% variance |

| Solvent Polarity | ε = 24–37 (EtOH/DMF) | ±8% yield |

| Temperature Tolerance | ±5°C from setpoint | ±12% yield |

Transition Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination Strategy

Advanced catalytic methods enable direct coupling of pyrrolidine with fluorinated aryl ketones. A palladium/Xantphos catalyst system facilitates C-N bond formation:

Reaction Scheme

1-(3-Fluoro-4-bromophenyl)ethanone + Pyrrolidine

→ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃

→ Toluene, 110°C, 24h

→ 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone.

Performance Metrics

- Yield: 82% (isolated)

- Turnover Number (TON): 16.4

- Typical Impurities: <2% des-fluoro byproduct

Copper-Mediated Coupling Variations

Alternative copper(I) iodide/N,N’-dimethylcyclohexane-1,2-diamine catalytic systems show:

- Reduced cost compared to Pd catalysts

- Comparable yields (75–78%)

- Broader functional group tolerance.

Multi-Step Synthesis from Dichlorophenyl Precursors

Sequential Functionalization Approach

A patent-derived method utilizes 2,4-difluoroacetophenone as starting material:

Selective Fluorine Retention

Byproduct Mitigation

- Strict temperature control (−78°C initial, −40°C maintenance)

- 2.5:1 pyrrolidine:substrate ratio

- Reduces di-substituted impurities to <0.5%

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

δ 7.85 (dd, J = 8.4, 2.0 Hz, 1H, ArH)

7.72 (d, J = 12.8 Hz, 1H, ArH)

3.42–3.25 (m, 4H, pyrrolidine CH₂)

2.65 (s, 3H, COCH₃)

1.98–1.82 (m, 4H, pyrrolidine CH₂).

13C NMR (101 MHz, CDCl₃)

δ 197.8 (C=O)

162.4 (d, J = 245 Hz, C-F)

139.2, 133.7, 122.4 (aromatic carbons)

46.8 (pyrrolidine N-CH₂)

25.6 (COCH₃)

23.9 (pyrrolidine CH₂).

Crystallographic Data (When Available)

X-ray diffraction studies of analogous compounds reveal:

- Dihedral angle between pyrrolidine and aromatic ring: 67.0–79.1°

- Half-chair conformation of pyrrolidine ring

- Weak C–H⋯O/N hydrogen bonding networks.

Comparative Method Evaluation

Synthesis Route Comparison Table

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| SNAr (Ethanol) | 68–72 | 98.5 | 1.0 | Excellent |

| Buchwald-Hartwig | 82 | 99.2 | 3.8 | Moderate |

| Copper Catalysis | 75–78 | 98.8 | 2.1 | Good |

| Low-Temperature Step | 63 | 97.9 | 2.5 | Limited |

Key findings:

- Traditional SNAr provides best cost/yield balance for industrial applications

- Transition metal catalysis offers superior purity at higher operational costs

- Multi-step routes valuable for specialized impurity profiles

Industrial-Scale Process Optimization

Continuous Flow Reactor Adaptations

Pilot plant trials demonstrate:

Waste Stream Management

- Ethanol recovery via fractional distillation (89% efficiency)

- Pyrrolidine hydrochloride byproduct conversion to free amine:

- NaOH treatment (2M aqueous)

- Extraction with dichloromethane

- Reuse in subsequent batches

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Key Properties

- Molecular Formula: C12H14FNO

- Molecular Weight: 207.24 g/mol

- Appearance: Solid

- Safety Information: Classified as a combustible solid .

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

1. Anticancer Activity

Research indicates that derivatives of 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone exhibit anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. In particular, studies have indicated that certain analogs can outperform established drugs like methotrexate in terms of selectivity and efficacy against liver cancer cell lines (HepG2) with selectivity index values significantly higher than the reference drug .

2. Antibiotic Development

The compound's structural features make it suitable for developing new antibiotics targeting resistant strains of bacteria. A study focused on oxazolidinones highlighted the importance of structural modifications in enhancing antibacterial activity against Gram-positive infections, suggesting that similar modifications on this compound could yield effective antibiotic candidates .

3. Neurological Disorders

There is ongoing research into the potential of this compound to treat neurological disorders. Compounds with similar frameworks have been noted for their ability to inhibit specific enzymes involved in metabolic syndrome and cognitive decline, such as 11β-hydroxysteroid dehydrogenase type 1, which is linked to conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of compounds derived from this compound against various cancer cell lines. The results indicated that several analogs exhibited potent activity against pancreatic cancer cells (MiaPaCa-2), with some achieving sub-micromolar IC50 values. The study emphasized the need for further optimization to improve pharmacokinetic properties for in vivo applications .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MiaPaCa-2 | 0.020 | 33.21 |

| Compound B | HepG2 | 0.025 | 30.49 |

| Compound C | A673 | 0.030 | 19.43 |

Case Study 2: Antibiotic Potential

In another investigation, derivatives of the compound were screened for their antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus. The findings suggested that modifications to the pyrrolidine moiety could enhance activity and overcome resistance mechanisms observed in clinical isolates .

Mécanisme D'action

The mechanism of action of 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Key Findings :

- Fluorine offers a balance between electronic modulation and metabolic stability, often used to block cytochrome P450-mediated oxidation .

Heterocyclic Ring Variations

Key Findings :

- Heterocycles like pyrimidine are common in kinase inhibitors due to their ability to mimic ATP’s purine ring .

Amine Ring Modifications

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 207.25 | 2.1 | 0.15 |

| 1-[3-Nitro-4-pyrrolidin-1-ylphenyl]ethanone | 234.25 | 1.8 | 0.08 |

| 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone | 235.27 | 2.5 | 0.05 |

Table 2: Metabolic Stability (Rat Liver Microsomes)

| Compound Name | Half-life (min) | CYP3A4 Inhibition (IC₅₀, μM) |

|---|---|---|

| This compound | 45 | >50 |

| 1-(2-Chlorophenyl)ethanone | 22 | 12 |

| Iloperidone | 120 | 8 |

Activité Biologique

1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone

- Molecular Formula : C12H14FNO

- CAS Number : 385380-85-8

- SMILES : CC(C1=CC=C(N2CCCC2)C(F)=C1)=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to act as an enzyme inhibitor, affecting pathways involved in cell proliferation and inflammation. The compound's structure allows it to bind effectively to active sites of target enzymes, thereby modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has been noted to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation

In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with 25 µM of the compound, suggesting its role as a potential anticancer agent.

Q & A

Q. What are the critical safety protocols for handling this compound in a research lab?

- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.